molecular formula C13H10Cl3N B14698371 2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline CAS No. 27204-58-6

2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline

Cat. No.: B14698371
CAS No.: 27204-58-6
M. Wt: 286.6 g/mol
InChI Key: VAFJNGRSQFDQDD-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline is a chemical compound with the molecular formula C13H10Cl3N. It is a derivative of dichloroaniline, which consists of an aniline ring substituted with two chlorine atoms and an additional chloromethyl group attached to the phenyl ring. This compound is used in various scientific research applications and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline can be synthesized through several methods. One common approach involves the halogenation of sulfanilamide followed by desulfonation . Another method includes the hydrogenation of 2,6-dichloronitrobenzene . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent quality control measures. The use of continuous-flow synthesis techniques has been explored to improve efficiency and yield . This method allows for precise control of reaction conditions, reducing the formation of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and palladium catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. For example, diclofenac sodium, a derivative of this compound, acts as a COX inhibitor by blocking the cyclooxygenase enzymes involved in the inflammatory response . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline is unique due to the presence of the chloromethyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

CAS No.

27204-58-6

Molecular Formula

C13H10Cl3N

Molecular Weight

286.6 g/mol

IUPAC Name

2,6-dichloro-N-[2-(chloromethyl)phenyl]aniline

InChI

InChI=1S/C13H10Cl3N/c14-8-9-4-1-2-7-12(9)17-13-10(15)5-3-6-11(13)16/h1-7,17H,8H2

InChI Key

VAFJNGRSQFDQDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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